2-Chloro-5-isobutylpyridine
Description
Overview of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry
Pyridine rings are ubiquitous in a vast array of natural products, including alkaloids, and are integral to the structure of many commercially significant compounds. nih.govwikipedia.org Their utility stems from several key characteristics. The nitrogen atom imparts a basic character to the ring, allowing it to act as a base or a nucleophile in chemical reactions. wikipedia.orgyoutube.com This basicity can be finely tuned by the presence of various substituents on the ring. abertay.ac.uk
Furthermore, the pyridine ring can undergo a variety of chemical transformations. While it is less susceptible to electrophilic aromatic substitution compared to benzene, it readily participates in nucleophilic substitution reactions, particularly at the 2- and 4-positions. wikipedia.orgabertay.ac.uk This reactivity profile, coupled with its ability to coordinate with metal ions, makes pyridine a valuable ligand in catalysis and a versatile platform for constructing diverse molecular architectures. youtube.combohrium.com The development of novel synthetic methodologies, such as multicomponent reactions and cycloadditions, has further expanded the accessibility and diversity of substituted pyridines. bohrium.commdpi.comacs.org
Strategic Importance of 2-Chloro-5-isobutylpyridine in Chemical Synthesis
Within the broad class of substituted pyridines, halogenated alkylpyridines represent a particularly important subclass of intermediates. The presence of a halogen atom, such as chlorine, provides a reactive handle for a multitude of synthetic transformations, including cross-coupling reactions and nucleophilic aromatic substitutions. chemrxiv.orgresearchgate.net This allows for the introduction of a wide range of functional groups, making halogenated pyridines key precursors in the synthesis of more complex target molecules. chemrxiv.org
Specifically, this compound has emerged as a strategically significant building block. The chlorine atom at the 2-position is activated towards nucleophilic displacement, while the isobutyl group at the 5-position provides a lipophilic moiety that can influence the physical and biological properties of the final product. This combination of a reactive site and a modifiable side chain makes this compound a valuable intermediate in the production of various fine chemicals, including active ingredients in pharmaceuticals and agrochemicals. Its utility is exemplified by its role as a precursor in the synthesis of various substituted pyridines where the chloro group is displaced by other functionalities.
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis.
| Property | Value |
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 g/mol |
| CAS Number | 1211587-16-4 |
This data is compiled from available chemical supplier information. aksci.combldpharm.com
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative.
One common strategy involves the chlorination of a corresponding isobutylpyridine precursor. For instance, the reaction of 3-isobutylpyridine (B84229) with a suitable chlorinating agent can introduce a chlorine atom onto the pyridine ring. The regioselectivity of this reaction is a critical factor, and conditions need to be carefully controlled to favor the formation of the desired 2-chloro isomer. Radical chlorination methods have been developed for the selective chlorination of alkylpyridines. nih.gov
Another approach involves the construction of the substituted pyridine ring from acyclic precursors. This can be achieved through condensation reactions, such as the Hantzsch pyridine synthesis or related multicomponent reactions, where appropriately substituted starting materials are combined to form the desired pyridine scaffold. mdpi.comacs.org
Furthermore, cross-coupling reactions can be employed. For example, a dihalopyridine could be selectively reacted with an isobutyl-containing organometallic reagent to introduce the isobutyl group. Alternatively, a pyridine bearing a different leaving group could be converted to the 2-chloro derivative.
A documented synthesis of a related isomer, 3-chloro-2-isobutylpyridine, involves a Suzuki coupling reaction between 3-chloro-2-iodopyridine (B156357) and isobutylboronic acid in the presence of a palladium catalyst. chemicalbook.com A similar cross-coupling strategy could potentially be adapted for the synthesis of this compound.
Applications in Chemical Synthesis
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The reactivity of the 2-chloro substituent is the key to its utility.
The chlorine atom can be readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of a wide range of functional groups at the 2-position of the pyridine ring, including amines, alcohols, thiols, and carbon nucleophiles. This versatility makes it a valuable precursor for generating libraries of substituted pyridines for screening in drug discovery and agrochemical research.
For example, the reaction of this compound with an amine would yield a 2-amino-5-isobutylpyridine derivative. Similarly, reaction with an alcohol or thiol would lead to the corresponding ether or thioether. These transformations are fundamental in building up molecular complexity and accessing a diverse array of target structures.
The isobutyl group at the 5-position also plays a crucial role. It can influence the steric and electronic environment of the molecule, which can in turn affect its reactivity and biological activity. In some cases, the isobutyl group itself may be a key pharmacophore or be involved in binding to a biological target.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
GBGMDKYYOVLPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Reactivity and Transformations of 2 Chloro 5 Isobutylpyridine
Cross-Coupling Reactions Involving the Halogen Moiety
Transition-metal catalysis, particularly with palladium, provides a powerful and versatile platform for forming new carbon-carbon and carbon-heteroatom bonds by leveraging the reactive C-Cl bond of 2-chloro-5-isobutylpyridine.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with organoboron compounds. For this compound, this reaction facilitates the synthesis of 2-aryl- or 2-heteroaryl-5-isobutylpyridines, which are valuable scaffolds in medicinal chemistry and materials science.
The reaction typically employs a palladium(0) catalyst, which is generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst.
Due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, catalysts for this transformation often require sterically bulky and electron-rich phosphine (B1218219) ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition step. Common choices include biaryl phosphines like SPhos and XPhos. A variety of bases are used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being prevalent, often in aqueous solutions with solvents like dioxane or toluene.
| Coupling Partner | Catalyst System | Base/Solvent | Product | Notes |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene-H₂O | 2-Phenyl-5-isobutylpyridine | Bulky phosphine ligands are crucial for activating the C-Cl bond. |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ / Dioxane-H₂O | 2-(4-Methoxyphenyl)-5-isobutylpyridine | Electron-donating groups on the boronic acid are well-tolerated. |
| Thiophene-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ / DMF | 2-(Thiophen-3-yl)-5-isobutylpyridine | Heteroarylboronic acids can be used to generate bi-heterocyclic products. |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-S, C-O)
Beyond C-C bond formation, the chloro moiety serves as a handle for introducing nitrogen, sulfur, and oxygen nucleophiles through various cross-coupling reactions.
C-N Coupling (Buchwald-Hartwig Amination): This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. Using this compound, a range of primary and secondary amines can be introduced at the 2-position. Similar to Suzuki coupling, this transformation relies on palladium catalysts supported by specialized, bulky, electron-rich phosphine ligands. Strong bases, such as sodium tert-butoxide (NaOtBu), are typically required to deprotonate the amine and facilitate the catalytic cycle.
C-S Coupling: The formation of aryl thioethers from aryl halides can be achieved through palladium-catalyzed coupling with thiols. This reaction provides access to 2-thio-5-isobutylpyridine derivatives. The choice of ligand and base is critical to prevent catalyst poisoning by the sulfur nucleophile. Alternatively, copper-catalyzed Ullmann-type reactions can also be employed, though they often require higher temperatures. wikipedia.org
C-O Coupling: The synthesis of aryl ethers via palladium-catalyzed coupling of aryl halides with alcohols (Buchwald-Hartwig etherification) is also possible. This reaction is particularly challenging with primary alcohols due to the risk of competing β-hydride elimination. To circumvent this, highly specialized ligands have been developed that promote the desired reductive elimination to form the C-O bond, even at room temperature. chemrxiv.org
| Coupling Type | Nucleophile | Typical Catalyst | Base | Product Class |
|---|---|---|---|---|
| C-N (Buchwald-Hartwig) | Aniline, Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 2-Amino-5-isobutylpyridines |
| C-S (Thioetherification) | Benzenethiol | Pd(OAc)₂ / Xantphos | K₂CO₃ | 2-(Phenylthio)-5-isobutylpyridine |
| C-O (Etherification) | Phenol, n-Butanol | Pd(OAc)₂ / t-BuBrettPhos | Cs₂CO₃ | 2-Oxy-5-isobutylpyridines |
Nucleophilic Displacement Reactions
The chlorine atom at the electron-deficient 2-position of the pyridine (B92270) ring can be displaced directly by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.
Amination and Alkylation of the Pyridine Ring
While transition-metal catalysis is often preferred, direct amination can be achieved under certain conditions. The SNAr reaction involves the attack of a nucleophile (like an amine) on the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion. nih.gov These reactions typically require high temperatures and/or the presence of a strong base. The reactivity is generally lower than for palladium-catalyzed processes and is less tolerant of sensitive functional groups. youtube.com
Direct C-alkylation via an SNAr pathway is less common, as carbanions are often highly basic and can lead to side reactions. However, for stabilized carbanions, such as those derived from malonates, this transformation can be viable.
Thiolation Reactions
Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles that can readily displace the chloride from this compound. chemrxiv.org This SNAr reaction is often more facile than amination due to the higher nucleophilicity of sulfur. The reaction is typically performed by treating the chloropyridine with a thiol in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or DMSO. This method provides a metal-free alternative for the synthesis of 2-thio-5-isobutylpyridine derivatives. researchgate.net
Transformations of the Isobutyl Side Chain
The isobutyl side chain offers another site for chemical modification, although it is generally less reactive than the C-Cl bond. The reactions primarily target the C-H bonds of the alkyl group. The carbon adjacent to the pyridine ring is analogous to a benzylic position, making its C-H bonds more susceptible to radical-mediated reactions.
Halogenation: Under free-radical conditions, such as exposure to N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or UV light, the isobutyl group can be halogenated. pearson.com This reaction would likely show some selectivity for the tertiary C-H bond at the 2-position of the isobutyl group, yielding 2-chloro-5-(2-bromo-2-methylpropyl)pyridine.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side chain. libretexts.org Depending on the reaction conditions, this could lead to the formation of a carboxylic acid, resulting in 6-chloronicotinic acid, or potentially to alcohols or ketones at the side chain under milder, more controlled conditions.
Further Functionalization of the Alkyl Group
The isobutyl group attached to the pyridine ring offers a site for functionalization, primarily at the benzylic-like position (the carbon atom directly attached to the aromatic ring). This position is activated towards radical reactions due to the resonance stabilization of the resulting radical intermediate by the pyridine ring.
One common strategy for functionalizing such alkyl side chains is free-radical halogenation. For instance, the related compound 2-chloro-5-methylpyridine (B98176) can be further chlorinated using chlorine gas and a radical initiator to yield 2-chloro-5-trichloromethylpyridine. sihaulichemicals.com A patent for the synthesis of 2-chloro-5-chloromethylpyridine describes the reaction of 2-chloro-5-methylpyridine with chlorine gas in the presence of a catalyst. scispace.com Similarly, treatment of an alkylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide leads to selective bromination at the benzylic position. openstax.orglibretexts.org
Applying this logic to this compound, a reaction with NBS would be expected to introduce a bromine atom at the carbon adjacent to the pyridine ring.
Table 1: Predicted Conditions for Halogenation of the Isobutyl Group
| Reagent | Initiator/Catalyst | Expected Product |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | 2-Chloro-5-(1-bromo-2-methylpropyl)pyridine |
| Chlorine Gas (Cl₂) | UV light or AIBN | 2-Chloro-5-(1-chloro-2-methylpropyl)pyridine |
Selective Oxidation and Reduction Strategies
Oxidation: The isobutyl side chain of this compound is susceptible to oxidation under strong oxidizing conditions, provided there is a hydrogen atom on the benzylic-like carbon. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl side chains on aromatic rings to carboxylic acids. openstax.orglibretexts.orgunizin.orglibretexts.org This reaction proceeds via a benzylic radical intermediate. libretexts.orgunizin.org Therefore, treating this compound with a strong oxidant is expected to cleave the isobutyl group and form 6-chloronicotinic acid. The pyridine ring itself is generally resistant to oxidation, as is the C-Cl bond under these conditions. openstax.orgunizin.org
Alternatively, the nitrogen atom of the pyridine ring can be selectively oxidized to an N-oxide using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). firsthope.co.inchempanda.com This transformation increases the electron density of the ring, making it more susceptible to certain types of substitution. firsthope.co.in
Reduction: Selective reduction can target either the chloro-substituent or the pyridine ring.
Dechlorination: The chlorine atom at the C2 position can be removed via catalytic hydrogenation or by using reducing agents like zinc in an acidic or alkaline medium. google.com For example, electrochemical methods have been used for the selective dechlorination of related compounds like 2-chloro-5-trichloromethylpyridine. researchgate.net A process using zinc, an aqueous alkaline reagent, and a phase transfer catalyst has been described for dechlorinating various chloropyridine compounds. google.com
Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, typically using catalysts like Platinum, Palladium, or Rhodium under hydrogen pressure. firsthope.co.inchempanda.com For instance, hydrogen over a platinum catalyst reduces the pyridine ring to a piperidine. chempanda.com More chemoselective reduction to a tetrahydropyridine (B1245486) can be achieved by first converting the pyridine to a pyridinium (B92312) salt, followed by transfer hydrogenation. liv.ac.uk This method allows for the reduction of the ring while preserving other functional groups.
Table 2: Potential Selective Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Target Site | Expected Product |
| Oxidation | KMnO₄, H₂O, heat | Isobutyl Group | 6-Chloronicotinic acid |
| Oxidation | m-CPBA | Pyridine Nitrogen | This compound N-oxide |
| Reduction | H₂, Pd/C | Chloro Group & Ring | 5-Isobutylpiperidine |
| Reduction | Zn, Alkaline solution, Phase Transfer Catalyst | Chloro Group | 5-Isobutylpyridine |
| Reduction | 1. Benzyl bromide 2. HCOOH-NEt₃, [Cp*RhCl₂]₂ | Pyridine Ring | 1-Benzyl-5-isobutyl-1,2,3,6-tetrahydropyridine |
Pyridine Ring Modifications and Rearrangements
Dihydropyridine (B1217469) Formation and Subsequent Reactions
The formation of a dihydropyridine from a pre-existing pyridine ring typically involves partial reduction. As mentioned, catalytic hydrogenation of pyridines can lead to piperidines, but under controlled conditions or with specific reagents, dihydropyridines can be obtained. firsthope.co.in
A prominent method for synthesizing dihydropyridines from acyclic precursors is the Hantzsch synthesis. This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a 1,4-dihydropyridine (B1200194) derivative. wikipedia.orgacs.orgchemtube3d.comorganic-chemistry.orgalfa-chemistry.com While this method builds the ring from scratch rather than modifying an existing one, the resulting Hantzsch esters (1,4-dihydropyridines) are valuable intermediates that can be subsequently oxidized to form the corresponding pyridine ring. wikipedia.orgacs.org This highlights the reversible relationship between dihydropyridines and pyridines, where the dihydropyridine serves as a reduced form of the aromatic pyridine.
For a pre-formed molecule like this compound, conversion to a dihydropyridine would be considered a reduction. This can be achieved using hydride sources, often after activation of the pyridine ring by N-alkylation to form a pyridinium salt. firsthope.co.inliv.ac.uk The resulting dihydropyridines are less aromatic and can undergo addition reactions that are not possible for the parent pyridine.
Photochemical Transformations of Substituted Pyridines
Substituted pyridines can undergo significant rearrangements upon UV irradiation. These transformations often proceed through high-energy valence isomers like Dewar pyridines and azabenzvalenes. arkat-usa.org
Upon irradiation in the vapor phase, monosubstituted pyridines are known to undergo phototransposition, where the positions of the ring atoms are scrambled. arkat-usa.org This process involves photo-ring closure to a bicyclic intermediate, followed by nitrogen migration around the cyclopentadienyl (B1206354) ring and subsequent rearomatization. arkat-usa.org This mechanism can lead to the interconversion of isomers. For this compound, such a process could potentially lead to isomers like 3-chloro-5-isobutylpyridine (B13670347) or 4-chloro-2-isobutylpyridine, although the specific pathways and product distributions would depend heavily on the reaction conditions and the influence of the substituents.
The photochemistry of 2-chloropyrimidine, a related chloro-substituted heterocycle, has been shown to proceed via two main pathways upon UV irradiation in an aqueous solution. rsc.org
Heterolytic C-Cl bond cleavage from the excited singlet state, leading to substitution of the chlorine by a hydroxyl group.
Homolytic C-Cl bond cleavage from the triplet state, generating a pyrimidinyl radical that can react with other molecules.
These studies suggest that irradiation of this compound could lead to dechlorination, substitution of the chlorine, or complex ring rearrangements, depending on the specific conditions (e.g., solvent, phase, wavelength). arkat-usa.orgrsc.org
Role of 2 Chloro 5 Isobutylpyridine As a Key Synthetic Building Block
A Precursor in the Creation of Complex Heterocyclic Architectures
The inherent reactivity of 2-Chloro-5-isobutylpyridine allows for its elaboration into more intricate heterocyclic systems. This is primarily achieved through cross-coupling reactions where the chlorine atom is displaced by other functional groups or molecular fragments, leading to the construction of fused and polycyclic scaffolds.
Crafting Fused Pyridine (B92270) Scaffolds
The chlorine atom in this compound is amenable to substitution, a property that has been exploited in the synthesis of fused pyridine derivatives. Although direct examples of fusing a new ring onto the 2,3- or 3,4-positions of this compound itself are not extensively detailed in the provided search results, the general principles of pyridine chemistry support this application. For instance, the synthesis of bicyclic substituted pyridines has been achieved by fusing cyclopentane, cyclohexane, and cycloheptane (B1346806) rings to the 2,3-position of a pyridine nucleus. researchgate.net This suggests that this compound could similarly be a substrate for annulation reactions, where the chloro group acts as a handle for cyclization, leading to novel fused heterocyclic systems.
Integration into Polycyclic Frameworks
This compound has been explicitly utilized in the construction of complex polycyclic molecules. A notable example is its use in the synthesis of macrocyclic antibacterial compounds. google.com In this context, the this compound moiety is coupled with other complex fragments through reactions like the Suzuki coupling. google.com This demonstrates the compound's utility in "stitching" together different parts of a large molecule, where the pyridine ring becomes an integral part of the final polycyclic architecture. The isobutyl group can also play a role in influencing the conformation and biological activity of the resulting macrocycle.
A Versatile Tool for Advanced Organic Intermediates
Beyond its role in building complex final targets, this compound is instrumental in the preparation of other valuable organic intermediates. These intermediates, in turn, can be further elaborated into a multitude of functionalized molecules.
Synthesizing Functionalized Alkylpyridines
The isobutyl group of this compound can be a site for further functionalization, although reactions at the benzylic-like position of alkylpyridines can be challenging. nih.gov However, methods for the site-selective functionalization of alkylpyridines are continually being developed. nih.govacs.org For instance, radical chlorination strategies have been shown to be effective for the functionalization of alkyl groups at various positions on the pyridine ring. nih.gov While direct C-H functionalization of the isobutyl group in this compound is not explicitly detailed, the existing methodologies for other alkylpyridines suggest the potential for creating a variety of derivatives. nih.govacs.org
Furthermore, the chloro group provides a reactive site for introducing a wide range of functionalities. For example, 2-chloropyridines can be converted to 2-mercaptopyridines, showcasing a pathway to introduce sulfur-containing groups. google.com This reactivity allows for the synthesis of a diverse array of functionalized alkylpyridines, where both the chloro and isobutyl groups serve as handles for chemical modification.
A prominent application of this compound as an intermediate is in the synthesis of biologically active compounds. It has been used in the preparation of 2-(4-(difluoromethoxy)phenyl)-5-isobutylpyridine, a molecule of interest in nematicide research. biorxiv.org This synthesis highlights the utility of the chloro group in Suzuki coupling reactions to form a new carbon-carbon bond, thereby creating a more complex and functionalized alkylpyridine. biorxiv.org
Table 1: Selected Reactions and Products from this compound
| Reactant(s) | Reagents and Conditions | Product | Application Area | Reference |
|---|---|---|---|---|
| This compound, (4-(difluoromethoxy)phenyl)boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, reflux | 2-(4-(difluoromethoxy)phenyl)-5-isobutylpyridine | Nematicides | biorxiv.org |
| This compound, methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 1,1'-bis(diphenylphosphino)ferrocene palladium dichloride, cesium carbonate, toluene/water | Methyl 2-(5-isobutylpyridin-2-yl)-4-methylbenzoate | Antibacterials | google.com |
A Foundation for Diverse Chemical Libraries
The dual reactivity of this compound, at both the chloro-substituted position and potentially at the isobutyl group, makes it an excellent scaffold for the generation of diverse chemical libraries. The chloro group can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions, allowing for the introduction of a wide range of substituents. wisc.edu This versatility enables the rapid creation of a multitude of structurally related compounds, which is a key strategy in drug discovery and materials science for exploring structure-activity relationships. The ability to generate a library of compounds from a single, readily available starting material like this compound is highly valuable for identifying new molecules with desired properties.
Mechanistic and Theoretical Studies of 2 Chloro 5 Isobutylpyridine Reactions
Reaction Mechanism Elucidation for Halogenation and Functionalization
The reactions of 2-chloro-5-isobutylpyridine are primarily governed by the electronic properties of the pyridine (B92270) ring, which is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. firsthope.co.in
Halogenation: Electrophilic halogenation of pyridine requires harsh conditions and typically directs substitution to the C3 and C5 positions. firsthope.co.inyufengchemicals.com For this compound, the C3 position is the most likely site for further electrophilic halogenation (e.g., bromination or iodination). The reaction mechanism involves the generation of a potent electrophile (like Br⁺ from Br₂/FeBr₃), which then attacks the electron-rich π-system of the pyridine ring. yufengchemicals.com The regioselectivity is guided by the combined directing effects of the existing chloro and isobutyl groups and the deactivating effect of the ring nitrogen.
Functionalization: Functionalization of the this compound scaffold is most readily achieved via nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at this position is activated for displacement by nucleophiles (such as alkoxides, amines, or thiols) due to the electron-withdrawing effect of the ring nitrogen. The mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. firsthope.co.inresearchgate.net The rate of this reaction is influenced by the electron-withdrawing strength of substituents on the pyridine ring. researchgate.netnih.gov Studies on various 2-chloropyridine (B119429) derivatives show that the reaction rate is dependent on the stability of the Meisenheimer complex. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for predicting the reactivity and elucidating reaction pathways of molecules like this compound. These studies often employ Density Functional Theory (DFT) to model molecular properties.
Electronic Structure Analysis and Reactivity Prediction
Electronic structure analysis provides insight into how a molecule will behave in a chemical reaction. For predicting SNAr reactivity, key descriptors can be calculated computationally: the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Molecular Electrostatic Potential (ESP). chemrxiv.org A lower LUMO energy in the electrophile (the pyridine derivative) corresponds to a smaller HOMO-LUMO gap between it and the nucleophile, generally leading to a faster reaction. rsc.org The ESP map indicates regions of positive potential, highlighting electrophilic sites susceptible to nucleophilic attack. For this compound, the carbon atom bonded to the chlorine (C2) is expected to have a significant positive electrostatic potential, marking it as the primary site for SNAr. chemrxiv.org
Transition State Modeling for Reaction Pathways
Transition state modeling allows for the calculation of activation energies (ΔG‡), which are crucial for understanding reaction rates. For the SNAr reaction of a 2-chloropyridine derivative, computational models can verify the presence of the Meisenheimer complex as a true intermediate along the reaction coordinate. researchgate.netnih.gov By calculating the Gibbs free energy change between the initial reactants and the transition state, researchers can predict how substituents will affect the reaction rate. nih.gov For instance, molecular orbital calculations on various 2-chloropyridine derivatives have successfully modeled the transition states and confirmed that the stability of the Meisenheimer complex directly influences the reaction kinetics. researchgate.netnih.gov
Spectroscopic Investigations for Mechanistic Insights
Spectroscopic techniques are indispensable for confirming molecular structures and understanding the electronic environments of atoms within a molecule, which provides indirect evidence for mechanistic pathways.
Advanced NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds. nottingham.ac.uk For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HSQC, and HMBC) would be used for unambiguous assignment of all proton and carbon signals. ipb.ptnih.gov
In ¹H NMR, the aromatic protons of the pyridine ring would appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. The protons of the isobutyl group would show characteristic splitting patterns. In ¹³C NMR, the chemical shifts of the ring carbons would reflect the electronic effects of the chloro, isobutyl, and nitrogen substituents. Advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations (over two to three bonds) between protons and carbons, confirming the connectivity of the isobutyl group to the C5 position of the pyridine ring. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for substituted pyridines. Actual values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2-Cl | - | ~151 |
| C3-H | ~7.2-7.4 | ~124 |
| C4-H | ~7.5-7.7 | ~139 |
| C5-isobutyl | - | ~135 |
| C6-H | ~8.2-8.4 | ~150 |
| isobutyl-CH₂ | ~2.5 | ~42 |
| isobutyl-CH | ~1.9 | ~30 |
| isobutyl-CH₃ (x2) | ~0.9 | ~22 |
X-ray Crystallographic Studies of Derivatives
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. ajchem-a.com While a crystal structure for this compound itself is not reported, analysis of closely related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) reveals precise bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov
Such studies on derivatives can confirm substitution patterns and reveal how molecules pack in a crystal lattice. For example, the study of 2-chloro-5-(chloromethyl)pyridine showed that the molecule is nearly planar and forms dimers in the crystal through weak C—H···N intermolecular hydrogen bonds. researchgate.net This type of information is valuable for understanding non-covalent interactions that can influence reaction mechanisms in the solid state or in non-polar solvents.
Table 2: Selected Crystallographic Data for the Analogous Compound 2-Chloro-5-(chloromethyl)pyridine Source: Data from Feng, Z.-Q., et al. (2011). Acta Cryst. E67, o366. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅Cl₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) | 95.95 (3) |
| Volume (ų) | 707.0 (2) |
Emerging Synthetic Applications and Future Research Directions
Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives to reduce environmental impact. For analogous compounds like 2-chloro-5-chloromethylpyridine, greener synthetic routes have been investigated. One such approach involves the use of trichloroisocyanuric acid as a chlorinating agent for 2-chloro-5-methyl pyridine. This method offers several advantages over traditional chlorination with chlorine gas, including the avoidance of solvents, elimination of neutralization and water-washing steps, and the prevention of acidic wastewater and tail gas generation.
Future research into the green synthesis of 2-Chloro-5-isobutylpyridine could explore similar strategies, such as:
Alternative Chlorinating Agents: Investigating less hazardous and more selective chlorinating agents.
Catalytic Systems: Developing catalytic processes that can proceed under milder conditions with higher atom economy.
Bio-based Solvents: Utilizing renewable and less toxic solvents to replace traditional organic solvents.
A comparative look at traditional versus potential green synthesis methods for similar compounds is presented below:
| Feature | Traditional Method (e.g., Chlorine Gas) | Green Chemistry Approach (e.g., TCCA) |
| Chlorinating Agent | Chlorine Gas (Hazardous) | Trichloroisocyanuric Acid (Safer Solid) |
| Solvent Use | Often requires organic solvents | Can be solvent-free |
| Byproducts | Acidic waste, wastewater | Reduced waste streams |
| Process Steps | Includes neutralization and washing | Simplified workup |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, is a modern synthetic technique that offers significant advantages in terms of efficiency, safety, and scalability. jst.org.in This technology is being increasingly adopted in the pharmaceutical and fine chemical industries for the production of various compounds. nih.gov For pyridine derivatives, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net
The application of microreactor technology in a continuous flow setup has been demonstrated for the preparation of related compounds like 2-chloro-5-chloromethylpyridine. scispace.com This approach involves continuously pumping reactants through a microreactor where they mix and react, with the product being collected continuously. scispace.com The high surface-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic reactions. scispace.com
Future research on this compound could greatly benefit from the adoption of flow chemistry for its synthesis. Key areas of exploration would include:
Process Optimization: Determining the optimal flow rates, temperatures, and catalyst loadings for the synthesis.
Scalability Studies: Translating a laboratory-scale flow process to a pilot or industrial scale.
Integration of In-line Analytics: Incorporating real-time monitoring techniques to ensure process control and product quality.
Development of Novel Catalytic Systems for Derivatization
The derivatization of the pyridine ring is crucial for creating new molecules with desired properties. Catalysis plays a pivotal role in achieving selective and efficient transformations. For chloropyridines, various catalytic systems have been developed to facilitate reactions such as cross-coupling, amination, and etherification.
While specific catalytic systems for the derivatization of this compound are not documented, research on other 2-chloropyridines provides a strong foundation. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are widely used to form new carbon-carbon bonds at the chloro-substituted position.
Future research directions in this area for this compound could involve:
Screening of Catalysts: Testing a wide range of metal catalysts (e.g., palladium, nickel, copper) and ligands to find the most effective system for various transformations.
Development of Heterogeneous Catalysts: Creating solid-supported catalysts that can be easily separated and recycled, aligning with green chemistry principles.
Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of asymmetric catalytic systems would be of significant interest.
Exploration of New Chemical Transformations
The exploration of new chemical transformations is essential for expanding the synthetic utility of this compound. The reactivity of the chlorine atom at the 2-position and the potential for functionalization of the isobutyl group and the pyridine ring itself offer numerous possibilities for creating novel compounds.
Based on the known reactivity of similar chloropyridines, potential new transformations for this compound could include:
Nucleophilic Aromatic Substitution (SNAr): Reacting with various nucleophiles to replace the chlorine atom and introduce new functional groups.
Metal-Halogen Exchange: Using organometallic reagents to replace the chlorine with a metal, which can then be used in subsequent reactions.
C-H Activation: Directly functionalizing the C-H bonds on the pyridine ring or the isobutyl group to introduce new substituents without pre-functionalization.
The table below outlines some potential transformations and the resulting compound classes that could be explored for this compound.
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Suzuki Coupling | Boronic acid, Pd catalyst | Aryl- or heteroaryl-substituted isobutylpyridines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted isobutylpyridines |
| Cyanation | Cyanide source, catalyst | Cyano-substituted isobutylpyridines |
| Etherification | Alcohol, base | Alkoxy-substituted isobutylpyridines |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-5-isobutylpyridine, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, alkylation of 2-chloro-5-halopyridine derivatives with isobutyl groups via Suzuki-Miyaura coupling (using isobutylboronic acid and Pd catalysts) is a common approach . Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
- Solvent and temperature : Use anhydrous THF or DMF at 80–100°C under inert atmosphere to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Q. How should researchers handle and store this compound to ensure stability, and what degradation products might form under improper conditions?
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Desiccants like silica gel are recommended .
- Degradation pathways :
- Hydrolysis: Formation of 5-isobutylpyridin-2-ol in humid conditions.
- Oxidation: Chlorine substitution leading to pyridine-N-oxide derivatives .
Advanced Research Questions
Q. What strategies can mitigate regioselectivity challenges in electrophilic substitution reactions involving this compound?
The isobutyl group introduces steric hindrance, directing electrophiles to the less hindered C-3 or C-4 positions. Strategies include:
- Directing groups : Introducing temporary protecting groups (e.g., boronic esters) to guide substitution .
- Catalytic systems : Lewis acids like AlCl₃ to stabilize transition states at specific positions .
- Computational modeling : DFT calculations to predict reactive sites based on electron density maps .
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved through experimental design?
Discrepancies in catalytic efficiency (e.g., Pd vs. Ni systems) may arise from ligand choice or solvent polarity. To resolve:
- Controlled replicates : Perform reactions under identical conditions (temperature, solvent purity, catalyst loading).
- In situ monitoring : Use HPLC or GC-MS to track intermediate formation and side products .
- Electronic effects : Compare Hammett parameters of substituents to quantify electronic contributions to reactivity .
Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives, and how do they compare to empirical data?
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with target proteins (e.g., kinase inhibitors) .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict cytotoxicity or enzyme inhibition .
- Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ values in cancer cell lines) .
Q. What are the current gaps in toxicological data for this compound, and what in vitro models are recommended for preliminary risk assessment?
- Gaps : Limited ecotoxicological data (persistence, bioaccumulation) and chronic exposure effects .
- In vitro models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
